molecular formula C4H5N3OS2 B1608045 5-AMINO-2-MERCAPTOTHIAZOLE-4-CARBOXAMIDE CAS No. 52868-63-0

5-AMINO-2-MERCAPTOTHIAZOLE-4-CARBOXAMIDE

Cat. No.: B1608045
CAS No.: 52868-63-0
M. Wt: 175.2 g/mol
InChI Key: RATXLXUSEOETQE-UHFFFAOYSA-N
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Description

5-Amino-2-mercaptothiazole-4-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 5-amino-2-mercaptothiazole-4-carboxamide involves the reaction of aminocyanacetamide with carbon disulfide. This reaction is typically carried out under reflux conditions in methanol, followed by cooling to precipitate the product . The resultant yellow crystalline material is then filtered and washed with ethyl acetate .

Industrial Production Methods

For industrial-scale production, the synthesis method involves the use of aminocyanacetamide as the starting material. The reaction with carbon disulfide is followed by methylation and reduction steps to yield the desired product . This method is efficient and suitable for large-scale production, providing a high total yield of 79% .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-mercaptothiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can be carried out using reducing agents like Raney nickel.

    Substitution: Nucleophilic substitution reactions can occur at the amino or mercapto groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Raney nickel is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides are formed as major products.

    Reduction: The reduced form of the compound is obtained.

    Substitution: Substituted thiazole derivatives are formed.

Scientific Research Applications

5-Amino-2-mercaptothiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-mercaptothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its chemical modifications. It is known to interfere with the synthesis of nucleic acids and proteins, thereby exhibiting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-mercaptothiazole-4-carboxamide stands out due to its unique combination of amino and mercapto groups, which provide it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

52868-63-0

Molecular Formula

C4H5N3OS2

Molecular Weight

175.2 g/mol

IUPAC Name

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H5N3OS2/c5-2(8)1-3(6)10-4(9)7-1/h6H2,(H2,5,8)(H,7,9)

InChI Key

RATXLXUSEOETQE-UHFFFAOYSA-N

SMILES

C1(=C(SC(=S)N1)N)C(=O)N

Canonical SMILES

C1(=C(SC(=S)N1)N)C(=O)N

52868-63-0

Origin of Product

United States

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